molecular formula C11H13BrClNO2 B1322276 Tert-butyl (4-bromo-2-chlorophenyl)carbamate CAS No. 330794-09-7

Tert-butyl (4-bromo-2-chlorophenyl)carbamate

Cat. No.: B1322276
CAS No.: 330794-09-7
M. Wt: 306.58 g/mol
InChI Key: MMEJPTJXEPYWQC-UHFFFAOYSA-N
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Description

Tert-butyl (4-bromo-2-chlorophenyl)carbamate is a useful research compound. Its molecular formula is C11H13BrClNO2 and its molecular weight is 306.58 g/mol. The purity is usually 95%.
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Scientific Research Applications

Rhodium-Catalyzed Enantioselective Addition

A study by Storgaard and Ellman (2009) in Organic Syntheses focused on the Rhodium-catalyzed enantioselective addition of arylboronic acids to N-Boc arylimines, which involved the use of tert-butyl carbamate (Storgaard & Ellman, 2009).

Preparation of Organic Compounds

Zhong-Qian Wu (2011) in Chemical Reagents detailed the synthesis of various organic compounds using tert-butyl carbamate, highlighting its role in protecting amino groups during chemical reactions (Wu, 2011).

Crystal Structures of Carbamate Derivatives

Baillargeon et al. (2017) in Acta Crystallographica Section E explored the isomorphous crystal structures of tert-butyl carbamate derivatives, emphasizing its role in forming hydrogen and halogen bonds (Baillargeon et al., 2017).

Diels-Alder Reaction in Organic Synthesis

Research by Padwa, Brodney, and Lynch (2003) in Organic Syntheses discussed the preparation and Diels-Alder reaction of 2-amido substituted furan using tert-butyl carbamate (Padwa, Brodney, & Lynch, 2003).

α-Aminated Methyllithium Reaction

Ortiz, Guijarro, and Yus (1999) in Tetrahedron explored the use of tert-butyl carbamate in the α-aminated methyllithium reaction, demonstrating its importance in functionalizing carbamates (Ortiz, Guijarro, & Yus, 1999).

Structural Analysis of Carbamate Derivatives

Das et al. (2016) in the Journal of Molecular Structure investigated the structure and hydrogen bonding in two carbamate derivatives, including tert-butyl carbamate (Das et al., 2016).

Safety and Hazards

The safety information for Tert-butyl (4-bromo-2-chlorophenyl)carbamate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name

tert-butyl N-(4-bromo-2-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEJPTJXEPYWQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625080
Record name tert-Butyl (4-bromo-2-chlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330794-09-7
Record name tert-Butyl (4-bromo-2-chlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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